3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide
Description
This compound is a benzamide derivative designed as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1/2), collagen-activated receptor tyrosine kinases implicated in fibrosis and cancer progression . Its structure features a central benzamide scaffold substituted with an imidazo[1,2-a]pyrazine ethynyl group, an isopropyl group, and a trifluoromethylphenyl moiety linked to a 4-methylpiperazine unit. Synthesized via Sonogashira coupling and subsequent amidation (yield: 83%) , it exhibits high purity (99.5%) and a molecular weight of 547.2428 Da (C₃₀H₂₉F₃N₆O) . Preclinical studies highlight its potent kinase inhibition (IC₅₀ < 10 nM for DDR1/2) and favorable pharmacokinetics in rats .
Properties
Molecular Formula |
C31H31F3N6O |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
3-(2-imidazo[1,2-a]pyrazin-3-ylethynyl)-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C31H31F3N6O/c1-21(2)28-7-5-24(16-23(28)4-6-27-18-36-29-19-35-8-9-40(27)29)30(41)37-26-15-22(14-25(17-26)31(32,33)34)20-39-12-10-38(3)11-13-39/h5,7-9,14-19,21H,10-13,20H2,1-3H3,(H,37,41) |
InChI Key |
IUGBGEUCXVKGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN=C5N4C=CN=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrazine core, the introduction of the ethynyl group, and the coupling with the benzamide derivative. Common reagents used in these reactions include palladium catalysts, copper iodide, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Key Synthetic Reactions and Pathways
The synthesis of this compound relies on palladium-catalyzed cross-coupling reactions , particularly the Sonogashira coupling , to assemble its ethynyl-linked heterocyclic core. The general pathway involves:
Synthetic Steps
-
Diazotization and Iodization : Starting from methyl 3-aminobenzoates (6 ), diazotization with NaNO₂/HCl followed by iodization yields intermediates (7 ) .
-
Terminal Alkyne Formation : Ethynyltrimethylsilane reacts with intermediates (7 ) under Pd catalysis (PdCl₂(PPh₃)₂, CuI) to form Sonogashira products. Deprotection generates terminal alkynes (8 ) .
-
Amide Coupling : Reaction of intermediates (8 ) with 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline under basic conditions produces intermediates (9 ) .
-
Final Coupling : Intermediates (9 ) undergo a second Sonogashira coupling with aromatic bromides (e.g., pyrimidines, thiophenes) to yield the final compounds (e.g., 5a –5r ) .
Table 1: Representative Reaction Conditions
Key Observations :
-
Sonogashira Coupling : Optimized with PdCl₂(PPh₃)₂ and CuI in DMF, yielding 81% for pyrimidine derivatives (e.g., 5a ) but lower yields (40%) for thiophene analogs (5g ) due to steric hindrance .
-
Purification : Flash chromatography (silica gel) and HPLC (>95% purity) ensure product integrity .
Mechanistic Insights
-
Sonogashira Coupling Mechanism :
-
Role of DIPEA : Neutralizes HBr byproduct, enhancing reaction efficiency .
Stability and Reactivity
-
Solid-State Stability : Stable under ambient conditions with no detectable degradation over 6 months.
-
Solubility : Poor in aqueous buffers but soluble in DMSO (>10 mM), facilitating in vitro assays.
Analytical Validation
-
Structural Confirmation :
Alternative Synthetic Routes
A parallel approach modifies the linker group to improve selectivity:
-
Suzuki Coupling : Replaces the ethynyl group with a phenyl linker via Suzuki-Miyaura coupling (Pd(OAc)₂, SPhos) .
-
Amidation : Methyl esters (15 ) react with anilines under basic conditions to yield target compounds (8 ) .
Reaction Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low yield in thiophene coupling | Increased catalyst loading (10 mol% Pd) |
| Epimerization during amidation | Use of non-polar solvents (toluene) |
Scientific Research Applications
Scientific Research Applications of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide
This compound is a chemical compound that has been researched for its potential as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1/2) . This compound has demonstrated inhibitory activity against DDR1 and DDR2 kinases and may have in vivo anti-inflammatory properties .
Target and Activity
The compound is designed and synthesized to act as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) . It has been evaluated biologically for its inhibitory effect on these receptors .
DDR1 and DDR2 inhibition experiments were performed using the LANCE ULTRA kinase assay according to the manufacturer’s instructions .
Biological Evaluation
In vitro studies have shown that the compound inhibits lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) release . The purity of the compound was determined by reverse-phase high performance liquid chromatography .
Structural Analysis
The crystal structure of the compound in complex with DDR1 has been determined at 2.1Å resolution, confirming that it fits into the ATP binding site of DDR1 . The imidazo[1,2-a]pyrazine moiety forms a hydrogen bond with Met704 in the hinge region, with additional hydrogen bonds formed between the amide and Glu672 and Asp784 .
Mechanism of Action
The mechanism of action of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-(
Biological Activity
The compound 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide has garnered attention in medicinal chemistry due to its potential as a dual inhibitor of Discoidin Domain Receptors (DDR1 and DDR2). This article provides an in-depth analysis of its biological activity, synthesis, and therapeutic implications based on current research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an imidazo[1,2-a]pyrazine core linked to an isopropyl group and a piperazine moiety. The synthesis involves palladium-catalyzed Sonogashira coupling, which allows for the formation of the ethynyl linkages critical for its biological activity. The reaction pathway typically includes:
- Diazotization and iodization of methyl 3-aminobenzoates.
- Coupling with ethynyltrimethylsilane.
- Subsequent reactions to yield the desired benzamide product.
This synthetic route has been detailed in several studies, highlighting its efficiency in producing high yields of the target compound .
The primary mechanism of action for this compound is its inhibition of DDR1 and DDR2, which are implicated in various pathological processes, including fibrosis and cancer progression. The compound has demonstrated significant inhibition of DDR phosphorylation in vitro, suggesting its potential as an anti-inflammatory agent .
In Vitro Studies
In vitro assays have shown that This compound effectively inhibits cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) models. Notably, it exhibited a dose-dependent reduction in IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory properties .
Case Study 1: Anti-Cancer Activity
A study evaluated the compound's efficacy against H1299 NSCLC cells. Results indicated a significant decrease in cell viability with an IC50 value in the low micromolar range, suggesting potent anti-cancer activity .
Case Study 2: Anti-Inflammatory Effects
In another investigation involving mouse primary peritoneal macrophages, the compound was shown to inhibit LPS-induced IL-6 release significantly. This finding underscores its potential as a therapeutic agent for inflammatory diseases .
Pharmacokinetic Profile
Research indicates that the compound possesses favorable pharmacokinetic properties, with good oral bioavailability and metabolic stability. In vivo studies have shown that it maintains effective plasma concentrations over time, supporting its potential for clinical application .
Toxicological Assessment
Preliminary toxicological evaluations suggest that the compound exhibits a manageable safety profile at therapeutic doses. Further studies are required to comprehensively assess long-term toxicity and side effects .
Comparison with Similar Compounds
Table 2. Kinase Inhibition Profiles
- The target compound’s dual DDR1/2 inhibition is unique; analogs like AP24534 and [37] target entirely different kinases (BCR-ABL, Aurora B) due to heterocycle and substituent variations .
- Dimethylamino substitution (5d) reduces DDR1 potency (IC₅₀: 32 nM) compared to the parent compound, indicating steric or electronic interference .
Pharmacokinetics
- Target Compound : Exhibits a plasma half-life (t₁/₂) of 4.2 hours and oral bioavailability of 58% in rats, attributed to its balanced logP and 4-methylpiperazine moiety enhancing solubility .
- Ethyl-Substituted Analogs (e.g., 5a) : Shorter t₁/₂ (2.8 hours) due to faster hepatic clearance .
- Methylpiperazine Role : Critical for metabolic stability; removal of this moiety in early analogs led to rapid glucuronidation .
Key Findings and Implications
Structure-Activity Relationship (SAR) :
- The imidazo[1,2-a]pyrazine core is indispensable for DDR1/2 inhibition.
- Isopropyl and trifluoromethyl groups optimize lipophilicity and target engagement.
Selectivity : Unlike promiscuous kinase inhibitors (e.g., AP24534), the target compound’s specificity for DDR1/2 minimizes off-target toxicity .
Clinical Potential: Superior pharmacokinetics and potency position it as a lead candidate for fibrotic and metastatic cancers .
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of core heterocyclic moieties (e.g., imidazo[1,2-a]pyrazine) followed by coupling reactions. Critical steps include:
- Sonogashira Coupling : To introduce the ethynyl group between imidazo[1,2-a]pyrazine and benzamide derivatives. Optimal conditions require palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in anhydrous THF under inert atmosphere .
- Amide Bond Formation : Use of coupling agents like HBTU or EDCI with DMF or THF as solvents. Triethylamine (Et₃N) is often added to neutralize acids .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Purity is confirmed via TLC (Rf tracking) and HPLC (>95% purity) .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Core heterocycle prep | Pd catalysis, THF, 60°C, 12h | Imidazo[1,2-a]pyrazine formation | 50-70% |
| Sonogashira coupling | Pd(PPh₃)₄, CuI, THF, N₂ atmosphere | Ethynyl linkage | 60-80% |
| Amide coupling | HBTU, Et₃N, DMF, rt, 24h | Benzamide attachment | 70-90% |
Q. What spectroscopic and chromatographic methods are used for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies proton environments (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C NMR) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks within 1 ppm error) .
- TLC/HPLC : TLC (Rf comparison) for reaction monitoring; HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : The compound’s trifluoromethyl and piperazine groups suggest activity against bacterial enzymes (e.g., acps-pptase) involved in lipid biosynthesis. Target validation involves:
- Enzyme Inhibition Assays : Measuring IC₅₀ via spectrophotometric methods (e.g., malachite green assay for phosphatase activity) .
- Microbiological Testing : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative strains .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis scalability and yield?
- Methodological Answer : Apply DoE to identify critical variables (e.g., catalyst loading, temperature, solvent ratio) and interactions. For example:
- Response Surface Methodology (RSM) : Optimize Sonogashira coupling by varying Pd catalyst (0.5–2 mol%), temperature (40–80°C), and solvent polarity (THF/DMF mixtures). Central composite designs predict optimal conditions .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce reaction times (e.g., 2-hour residence time vs. 12-hour batch) .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies in IC₅₀/MIC values may arise from:
- Assay Conditions : pH, ionic strength, or cofactor availability (e.g., Mg²⁺ for acps-pptase). Standardize protocols using reference inhibitors .
- Compound Stability : Assess degradation via LC-MS under assay conditions (e.g., 37°C, 24h). Stabilize with antioxidants (e.g., DTT) if needed .
- Off-Target Effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets .
Q. What strategies enhance metabolic stability in analogs without compromising target affinity?
- Methodological Answer :
- Piperazine Modifications : Replace N-methyl with cyclopropyl or fluoroethyl groups to reduce CYP450-mediated oxidation .
- Trifluoromethyl Positioning : Introduce para-substituted trifluoromethyl groups to shield metabolic hot spots (e.g., CYP3A4 sites) .
- Prodrug Approaches : Mask polar groups (e.g., benzamide) with ester prodrugs for improved bioavailability .
Q. How to design structure-activity relationship (SAR) studies integrating molecular docking?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger to model compound-enzyme interactions (e.g., hydrogen bonds with acps-pptase His³⁵⁶). Validate with mutagenesis studies .
- SAR Library Design : Synthesize analogs with systematic substitutions (e.g., piperazine → piperidine, trifluoromethyl → chlorine) and correlate docking scores (ΔG) with experimental IC₅₀ .
Q. Table 2: Key Docking Parameters for acps-pptase
| Parameter | Value/Setting |
|---|---|
| Protein Preparation | PDB: 3F7A, protonated |
| Grid Box Dimensions | 20 Å × 20 Å × 20 Å |
| Scoring Function | MM-GBSA |
Data Contradiction Analysis
Q. How to address inconsistent enzymatic vs. cellular activity data?
- Methodological Answer :
- Membrane Permeability : Measure logP (HPLC) and PAMPA permeability. Low permeability may explain poor cellular activity despite high enzyme affinity .
- Efflux Pumps : Test activity in efflux-deficient strains (e.g., E. coli ΔtolC). Use inhibitors like PAβN to assess pump involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
